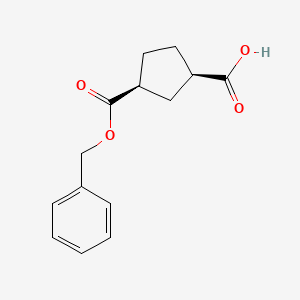

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

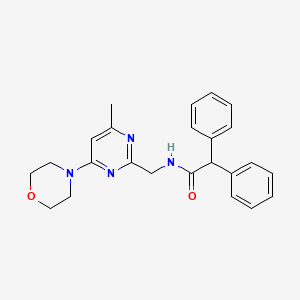

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid, also known as (R,S)-PCMCA, is a chiral building block that has gained significant attention in the field of organic chemistry. This compound has a unique structure that makes it an ideal candidate for various applications in the synthesis of biologically active molecules.

科学的研究の応用

Enzymatic Synthesis Inhibition

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid and its analogues have been studied for their inhibitory activity on the enzymatic synthesis of S-adenosyl-L-methionine. These compounds, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), have been found to inhibit the synthesis by various enzymes including those from yeast, Escherichia coli, and rat liver. The inhibitory activity depends on the ring size and the presence of certain substituents. The rigidity of the cyclic amino acid skeleton and the presence of amino and carboxyl groups on a 5-membered ring are key factors for inhibition (Coulter et al., 1974).

Structural and Conformational Studies

The structural and conformational properties of related compounds, such as cis-2-phenylcyclopropane-carboxylic acid, have been extensively studied. These studies provide insights into the absolute configuration and reactions leading to various derivatives, establishing the foundational knowledge necessary for the application of (1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid in scientific research (Aratani et al., 1970).

Spectroscopic Analysis

Spectroscopic techniques such as infrared, Raman, and NMR spectroscopy have been applied for analyzing polymorphic forms of structurally similar compounds. These methods provide detailed information on the molecular structure, including the conformation of carboxyl groups and intermolecular hydrogen bonds, which are crucial for understanding the behavior of (1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid in various environments (Terol et al., 1994).

Chemical Synthesis and Reactions

Research has focused on the chemical reactions and synthesis processes involving similar compounds. For example, the addition of thiols to the double bond of methyl esters of 1-alkylcyclopropene-3-carboxylic acids has been reported, highlighting the chemical reactivity and potential applications of these compounds in synthetic chemistry (Shapiro et al., 1991).

Quantum Computational Studies

Quantum computational methods have been utilized to study the molecular structure and properties of related compounds like 1-phenylcyclopentane carboxylic acid. These studies include density functional theory (DFT) calculations, providing insights into the electronic structure and potential applications in drug design (Raajaraman et al., 2019).

Bioconjugation Mechanisms

The compound and its derivatives have been studied in the context of bioconjugation mechanisms. Research on the amide formation by carbodiimide in aqueous media, for instance, is critical for understanding how these compounds can be used in biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).

Molecular Design in Medicinal Chemistry

The structural analogues of (1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid have been employed in the design of medicinal compounds. For example, cyclopentane-1,3-diones have been used as isosteres for carboxylic acid groups in the design of thromboxane receptor antagonists, demonstrating the compound's relevance in drug development (Ballatore et al., 2011).

作用機序

Target of Action

It’s known that this compound forms adducts with a range of amines . These amines could potentially be the targets of this compound.

Biochemical Pathways

It’s known that the compound forms multi-enzyme protein complexes, or metabolons, which mediate substrate channeling between the enzyme catalytic cores . This enhances the pathway reactions, achieves containment of reactive intermediates, and prevents access of competing enzymes to the intermediates .

Result of Action

It’s known that the compound forms adducts with a range of amines , which could potentially lead to various molecular and cellular effects depending on the specific amines involved.

特性

IUPAC Name |

(1R,3S)-3-phenylmethoxycarbonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-6-7-12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXHBOKALQEODT-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)

![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-methylphenyl)amino)formamide](/img/structure/B2987138.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)

![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)